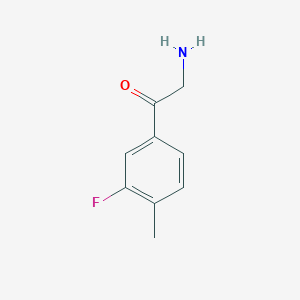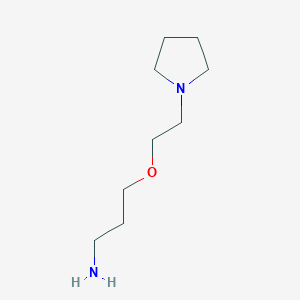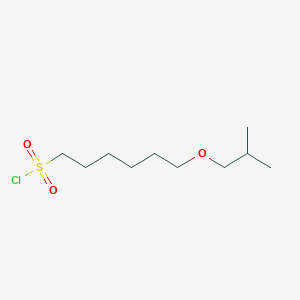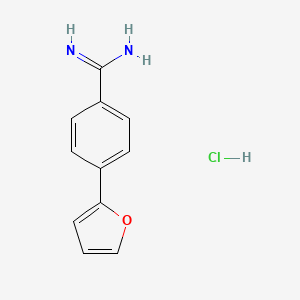
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine is a chemical compound with the molecular formula C13H16F3N It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a phenylcyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine typically involves the reaction of 1-phenylcyclopentanone with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Phenylcyclopentanone is reacted with trifluoroacetic acid to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.
化学反应分析
Types of Reactions: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
科学研究应用
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylcyclopentyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
相似化合物的比较
- 2,2,2-Trifluoro-1-phenylethanamine
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-amine
Comparison:
- Structural Differences: While similar compounds may share the trifluoromethyl group, the presence of different substituents (e.g., phenylcyclopentyl vs. phenylethyl) can significantly alter their chemical properties and reactivity.
- Unique Features: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine is unique due to its specific combination of trifluoromethyl and phenylcyclopentyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H16F3N |
|---|---|
分子量 |
243.27 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(1-phenylcyclopentyl)ethanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11(17)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,17H2 |
InChI 键 |
OVLBZNYCQLTUDW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B15324519.png)
![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)

![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)


![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)






